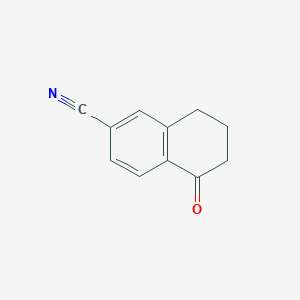

6-Cyano-1-tetralone

Beschreibung

Contextualizing 6-Cyano-1-tetralone within the Tetralone Chemical Class

The tetralone chemical class encompasses a family of bicyclic compounds featuring a cyclohexenone ring fused to a benzene ring. The parent structure, 1-tetralone (also known as α-tetralone), is a fundamental member of this class, characterized by a ketone group at the C1 position of the tetrahydronaphthalene ring system. fishersci.atnih.govtci-chemical-trading.comwikipedia.org Tetralones, including 1-tetralone, are widely utilized as intermediates in organic synthesis due to the reactivity of both the carbonyl group and the activated methylene groups adjacent to the carbonyl. solubilityofthings.com They can undergo various reactions such as nucleophilic additions, reductions, and reactions involving the α-methylene group. wikipedia.orgsolubilityofthings.com

This compound is a substituted tetralone where a cyano (–C≡N) group is appended to the aromatic ring at the C6 position. This substitution pattern introduces additional chemical properties and reactivity to the tetralone scaffold. The electron-withdrawing nature of the cyano group influences the electronic distribution within the molecule, potentially affecting the reactivity of both the ketone carbonyl and the aromatic ring. This makes this compound a more specialized, yet highly valuable, derivative within the broader tetralone class for targeted synthetic transformations.

Key properties of 1-tetralone, the parent structure, include its molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . fishersci.atfishersci.fi It typically exists as a colorless liquid or crystalline solid with a melting point between 2-8 °C and a boiling point around 255-257 °C. wikipedia.orgfishersci.fichemicalbook.com 1-Tetralone is generally insoluble in water but soluble in various organic solvents. solubilityofthings.comchemicalbook.com

Significance of Cyanated Ketones in Contemporary Synthetic Methodologies

Cyanated ketones, compounds containing both a ketone carbonyl and a cyano group, are significant motifs in contemporary synthetic organic chemistry. The presence of both functional groups in a single molecule provides multiple avenues for chemical transformations. The ketone group can undergo typical reactions such as nucleophilic addition, reduction, and α-functionalization. The cyano group, on the other hand, is a versatile functional handle that can be transformed into various other functional groups, including carboxylic acids, amides, and amines. fiveable.meresearchgate.net

The strategic incorporation of a cyano group into ketone structures allows for the synthesis of complex molecules through reactions that exploit the reactivity of either or both functional groups. Cyanated ketones can serve as precursors for the construction of nitrogen-containing heterocycles and other valuable organic scaffolds. researchgate.net The cyano group can also influence the reactivity of neighboring functional groups through electronic effects.

In synthetic methodologies, the introduction of the cyano group is often achieved through various cyanation reactions, such as the nucleophilic addition of cyanide to carbonyl compounds or the displacement of halide groups. researchgate.netwikipedia.org The cyano group is considered a C-1 synthon, enabling the elongation of a carbon chain by one atom while providing a functional handle for further modifications. wikipedia.org The cyanation of ketones can lead to the formation of cyanohydrins or silylated cyanohydrins, which are valuable intermediates in the synthesis of α-hydroxycarboxylic acids, β-aminoalcohols, and α-amino acid derivatives.

Evolution of Research Trajectories Pertaining to this compound and Congeneric Molecular Architectures

More recent research has focused on developing shorter and higher-yielding syntheses of this compound and its derivatives. One notable approach involves the cyanation of aromatic triflates, utilizing commercially available 6-methoxy-1-tetralone as a starting material. tandfonline.com Triflate intermediates have been shown to be versatile for introducing various substituents at the C6 position of tetralones. tandfonline.com

The research trajectories have also expanded to explore the applications of this compound as a key intermediate in the synthesis of a variety of target molecules. It has been employed in the preparation of biologically active compounds, including those with potential anti-inflammatory and anti-cancer properties. chemimpex.com Furthermore, this compound has been utilized in the synthesis of imidazolylmethylenetetrahydronaphthalene derivatives, which have shown potential as aldosterone synthase inhibitors. chemicalbook.com

Congeneric molecular architectures, such as other substituted tetralones and cyanated ketones, have also been extensively studied for their synthetic applications and biological activities. For instance, studies on substituted 1-tetralones have explored their potential as inhibitors of monoamine oxidase, revealing structure-activity relationships based on the position and nature of substituents. nih.gov Research also involves the synthesis of chalcone derivatives incorporating the dihydronaphthalenone (tetralone) scaffold, evaluating their cytotoxicity and potential as enzyme inhibitors. scielo.br The versatility of the tetralone scaffold in constructing various heterocyclic ring systems has also been a significant area of research. researchgate.netresearchgate.net

The ongoing research continues to explore novel synthetic routes to this compound and its analogs, as well as investigating their utility in accessing increasingly complex and functionally relevant organic molecules for applications in medicinal chemistry, agrochemistry, and materials science. chemimpex.comresearchgate.netresearchgate.netontosight.ai

Eigenschaften

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWRKZJKRYCDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C#N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447595 | |

| Record name | 6-CYANO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90401-84-6 | |

| Record name | 6-CYANO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Chemical Synthesis of 6-cyano-1-tetralone

Strategic Direct Synthetic Approaches to 6-Cyano-1-tetralone

Development of High-Yielding Multi-Step Synthetic Strategies

More recent efforts have focused on developing shorter, higher-yielding multi-step syntheses. One such approach utilizes commercially available 6-methoxy-1-tetralone as a starting material. tandfonline.comorgsyn.org This precursor can be converted into a phenolic derivative, which is then transformed into a triflate intermediate. tandfonline.com Subsequent cyanation of the aromatic triflate can lead to the desired this compound. tandfonline.com This strategy offers a more efficient pathway compared to older methods.

Design and Implementation of Efficient One-Pot and Convergent Synthesis Designs

While specific one-pot or convergent syntheses directly yielding this compound are less extensively detailed in the provided snippets, the general principles of these strategies are being applied in related areas of tetralone chemistry and cyanation reactions. For example, one-pot procedures have been developed for the synthesis of other heterocyclic systems involving tetralones and cyano groups, demonstrating the feasibility of such designs in related chemical space. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org The use of triflate intermediates, as discussed in Section 2.2.2, also aligns with strategies that can be incorporated into more convergent routes, allowing for the introduction of the cyano group at a later stage of the synthesis from a versatile intermediate. tandfonline.com

Exploration of Precursor Chemistry and Intermediate Transformations in this compound Synthesis

Understanding and manipulating the chemistry of precursors and intermediates is crucial for developing controlled and efficient synthetic routes to this compound. This includes utilizing various substituted tetralones and investigating key intermediates like triflates.

Utilization of Variously Substituted Tetralone Precursors

The choice of starting material significantly impacts the synthetic route to this compound. 1-Tetralone itself is a common starting material for various transformations, and its derivatives are found in natural products and used in the synthesis of pharmaceuticals and agricultural agents. wikipedia.orgresearchgate.net Substituted tetralones, such as 6-methoxy-1-tetralone, have been identified as attractive starting materials for the synthesis of this compound due to the presence of a functional group at the desired position (C6) that can be readily transformed or utilized for regioselective functionalization. tandfonline.comorgsyn.org

Other substituted tetralones, like 6-hydroxy-1-tetralone, are also known and can potentially serve as precursors, often prepared by demethylation of the corresponding methoxy derivatives. chemicalbook.com The ability to access this compound from readily available or synthesizable substituted tetralones is a key aspect of developing practical synthetic methods.

Investigation of Triflate Intermediates in Regioselective Cyano Group Introduction

Triflate intermediates have proven to be highly versatile in the synthesis of 6-substituted tetralones, including the introduction of the cyano group at the desired C6 position. tandfonline.comtandfonline.com Aromatic triflates can undergo cyanation reactions, providing a more direct route to aryl nitriles compared to older methods involving aryl halides. tandfonline.comorganic-chemistry.org

In the context of this compound synthesis, the conversion of a phenolic derivative of a tetralone precursor (such as from 6-methoxy-1-tetralone) into a triflate allows for regioselective cyanation. tandfonline.com This approach leverages established methodologies for the cyanation of aromatic triflates, which can be catalyzed by transition metals like palladium. tandfonline.comorganic-chemistry.orgscielo.br The use of triflate intermediates offers an advantage in regiocontrol, directing the cyanation specifically to the site where the triflate group is located.

Analysis of Cyanation Reactions Applied to Aromatic Systems Leading to the this compound Scaffold

The introduction of the cyano group onto the aromatic ring of the tetralone scaffold is a critical step in the synthesis of this compound. Various cyanation methods have been developed for aromatic systems, and their applicability to tetralone precursors is explored. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions have been used for aromatic cyanation. taylorandfrancis.com However, these methods often have limitations, including the use of toxic reagents and sometimes harsh reaction conditions. organic-chemistry.orgtaylorandfrancis.com

More modern approaches to aromatic cyanation, such as transition-metal-catalyzed reactions (e.g., palladium- or copper-catalyzed) using various cyanide sources (e.g., CuCN, NaCN, Zn(CN)2, or even less toxic alternatives like dimethylmalononitrile), offer milder conditions and improved functional group tolerance. tandfonline.comorganic-chemistry.orgscielo.brtaylorandfrancis.commdpi.comrsc.org The cyanation of aromatic triflates, as discussed, is one such powerful method applicable to the synthesis of this compound. tandfonline.comscielo.br The choice of cyanation method depends on the specific tetralone precursor and the desired reaction conditions, with ongoing research aiming to develop even more efficient, selective, and environmentally friendly cyanation protocols. organic-chemistry.orgscielo.brtaylorandfrancis.com

Catalytic Innovations in this compound Synthesis

Catalysis plays a crucial role in facilitating the formation of the carbon-carbon bond required to install the cyano group at the desired position of the tetralone ring.

Application of Transition-Metal Catalysis in Carbon-Carbon Bond Formation Methodologies

Transition metals, particularly palladium and nickel, have been widely utilized in carbon-carbon bond formation reactions, including cyanation. Palladium catalysis, for instance, is effective in the cyanation of aryl halides and triflates, common precursors in the synthesis of cyanoaromatic compounds. organic-chemistry.org These reactions often proceed via catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps. snnu.edu.cn

One reported method for synthesizing a related cyano-tetrahydronaphthalene involved the cyanation of a brominated tetrahydronaphthalene derivative using copper(I) cyanide in N-methylpyrrolidone (NMP) at elevated temperatures. google.com While this specifically describes a tetrahydronaphthalene and not this compound directly, it illustrates the application of transition-metal catalysis (copper) in introducing a cyano group onto a related cyclic system.

Palladium-catalyzed cyanation of aryl halides and triflates has been achieved under mild conditions, even in aqueous media, using zinc cyanide as the cyanide source. organic-chemistry.org This method demonstrates the potential for lower reaction temperatures and the avoidance of harsh conditions, which can be beneficial for scalability and functional group tolerance. organic-chemistry.org

Evaluation of Emerging Catalytic Methodologies for Cyanation Reactions

Recent advancements in cyanation methodologies include the development of nickel-catalyzed reactions and cyanide-free protocols. Nickel catalysis has emerged as a powerful tool for cyanation, sometimes utilizing less toxic cyanide sources like zinc cyanide. organic-chemistry.org Nickel-catalyzed cyanation of various organic molecules, including aryl derivatives, has been reported. nagoya-u.ac.jp

Emerging catalytic methods also explore alternatives to highly toxic traditional cyanide reagents such as sodium cyanide and potassium cyanide. wikipedia.orgfishersci.be While these traditional reagents are effective, their inherent toxicity necessitates stringent handling and disposal procedures. wikipedia.orgfishersci.befishersci.nleasychem.orgnih.govnih.gov Research into using nitriles themselves as a less toxic source of the cyanide group in metal-catalyzed reactions is also an area of development. snnu.edu.cn Photochemical cyanation methods using alternative cyanide sources have also been investigated, offering potentially milder and more sustainable routes. organic-chemistry.org

Data on specific catalytic systems applied directly to the cyanation of a 1-tetralone precursor to yield this compound through transition-metal catalysis were not extensively detailed in the search results. However, the principles and catalysts discussed for related cyanation reactions of aryl and cyclic systems are relevant to potential routes for synthesizing this compound.

Optimization Protocols and Scalability Considerations in this compound Production for Research Applications

Optimizing the synthesis of this compound for research applications involves achieving high yields, purity, and reproducibility, while also considering scalability for producing larger quantities as needed. Key aspects of optimization include reaction temperature, solvent choice, catalyst loading, reaction time, and the method of cyanide introduction.

One documented procedure for preparing a related cyano-dihydronaphthalene involved the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide. orgsyn.org This method highlights the use of specific reagents and conditions to achieve cyanation. The procedure details purification steps, including distillation and chromatography, and reports yields for both the initial product and material recovered after purification. orgsyn.org This exemplifies the level of detail required in optimization protocols to ensure sufficient yield and purity for research applications.

| Step in Synthesis Example orgsyn.org | Reagents/Conditions | Reported Yield (%) | Notes |

| Reaction of 6-methoxy-1-tetralone | Diethylaluminum cyanide | Not specified | Formation of cyanohydrin intermediate |

| Decomposition of cyanohydrin | Potassium hydrogen sulfate, heat (130-150°C), vacuum | 76-78 | Distillate collected |

| Chromatography of residue from mother liquors | Silica gel, ether/petroleum ether eluent | 7.0-7.8 | Additional pure product obtained |

| Recovery of starting material from chromatography | Silica gel, ether/petroleum ether eluent | 5.4-10.7 | Unchanged 6-methoxy-1-tetralone recovered |

6-cyano-1-tetralone As a Pivotal Synthetic Intermediate in Complex Organic Molecule Construction

Strategic Utility in the Synthesis of Biologically Active Tetralone Derivatives

The tetralone scaffold, and specifically 6-cyano-1-tetralone, serves as a key building block for synthesizing a range of biologically active compounds. chemimpex.comchemimpex.comresearchgate.net Its inherent reactivity facilitates the introduction of various functional groups and the construction of more complex molecular architectures.

Precursor Role for Anti-inflammatory Agents

Derivatives of tetralone have demonstrated anti-inflammatory properties. While the search results specifically mention 6-methoxy-1-tetralone as a precursor to naphthols with anti-inflammatory activity , and generally state that this compound has been employed in the synthesis of anti-inflammatory agents chemimpex.comchemimpex.com, detailed synthetic routes directly from this compound to specific anti-inflammatory agents were not explicitly provided in the snippets. However, the general utility of the tetralone core in this area is established. tandfonline.com

Precursor Role for Anti-cancer Compounds

This compound is also noted for its use in the synthesis of anti-cancer agents. chemimpex.comchemimpex.com Research has explored tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives synthesized from 6-acetyltetralin (a related tetralone structure) and their evaluation for anticancer activity against human tumor cell lines. nih.gov While this example uses a related compound, it illustrates the potential of the tetralone framework in generating anticancer leads. Tetralone derivatives, in general, are considered potential precursors for compounds with antitumor activity. researchgate.net

Synthesis of Other Therapeutic Leads and Potential Drug Candidates

Beyond anti-inflammatory and anti-cancer agents, this compound and related tetralones are utilized in the synthesis of a variety of other therapeutic leads. It is a reactant in the preparation of imidazolylmethylenetetrahydronaphthalene derivatives, which are being investigated as aldosterone synthase inhibitors. chemicalbook.com The tetralone core is also a building block for compounds with potential analgesic properties chemimpex.com, and substituted tetralones have been used in the synthesis of therapeutically functional compounds such as antibiotics, antidepressants, and acetylcholinesterase inhibitors effective for treating Alzheimer's disease. researchgate.net The synthesis of a potent potassium channel activator, UR-8225, which reached clinical trials, involved 1-oxo-1,2,3,4-tetrahydronaphthalen-6-carbonitrile (this compound) as a starting material for a key intermediate. tandfonline.com Additionally, alpha-tetralone derivatives have shown promise as inhibitors of monoamine oxidase (MAO), suggesting their potential in therapies for Parkinson's disease and depression. nih.gov

Contribution to the Construction of Diverse Heterocyclic Systems Incorporating the this compound Scaffold

The presence of the ketone and nitrile functionalities in this compound makes it a valuable synthon for constructing diverse heterocyclic systems.

Formation of Quinoline and Tetrahydroquinoline Derivatives

The tetralone scaffold is a known precursor for quinolines and tetrahydroquinolines, which are important heterocyclic compounds with various biological activities, including anti-malarial, anti-inflammatory, and anticancer properties. ontosight.ainih.govsci-rad.com While 6-methoxy-1-tetralone has been used as a precursor to quinolines with dopaminergic activity , the synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives, evaluated as potential antidiabetic agents, has been achieved through a multicomponent reaction involving 6-methoxy-1-tetralone. nih.gov The synthesis of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, a synthetic compound belonging to the quinoline family, highlights the use of cyano-substituted tetralone derivatives in accessing this class of heterocycles. ontosight.ai Methods for synthesizing tetrahydroquinolines often involve reactions like the Povarov reaction, which condenses an aniline, an aldehyde, and an electron-rich alkene. sci-rad.commdpi.com

Generation of Other Fused and Spirocyclic Systems

Arylidene tetralones, which can be derived from tetralones like this compound through condensation reactions, serve as synthons for the synthesis of various other heterocyclic compounds, including spiro oxiranes, isoxazolines, pyrazolines, pyrimidine, and pyrimidine thiones. researchgate.net The construction of spirocyclic systems incorporating the tetralone scaffold is an active area of research, contributing to the exploration of three-dimensional chemical space for medicinal chemistry. nih.govsigmaaldrich.com While the direct synthesis of spirocyclic systems specifically from this compound was not detailed in the provided snippets, the use of related tetralone structures and arylidene derivatives as precursors to fused and spirocyclic heterocycles is well-documented. researchgate.netacs.orgsemanticscholar.orgacs.org

Application in Materials Science and Dye Research

The utility of this compound extends to the realm of materials science and the development of colored compounds. Its structural features and reactivity make it a valuable precursor for synthesizing molecules with desired properties for these applications. chemimpex.comchemimpex.com

Development of Novel Materials and Polymers

In materials science, this compound is explored for its potential in developing new materials, including polymers and coatings. chemimpex.com The incorporation of functional groups like the cyano moiety and the cyclic ketone within the tetralone structure can influence the properties of resulting polymeric materials, potentially enhancing attributes such as durability and performance. chemimpex.com While specific detailed research findings directly linking this compound to the synthesis of novel polymers or coatings were not extensively detailed in the search results, the compound's general use as a versatile building block in organic synthesis suggests its potential in constructing monomer units or precursors for polymerization reactions. chemimpex.com The field of materials science often utilizes such reactive intermediates to build complex polymer architectures with tailored characteristics. researchgate.netaccess-ci.org

Contributions to Dye and Pigment Chemistry

This compound is also utilized in the production of dyes and pigments, contributing to the enhancement of color properties in various materials. chemimpex.comchemimpex.com Its structure can be modified to create chromophores, the parts of a molecule responsible for absorbing light and thus imparting color. The reactivity of the ketone and the presence of the electron-withdrawing cyano group can facilitate reactions leading to the formation of conjugated systems essential for color. While the search results indicate this application, detailed examples of specific dyes or pigments synthesized directly from this compound were not prominently featured. However, related tetralone derivatives have been explored in dye synthesis. For instance, studies have investigated the synthesis and properties of azo dyes derived from related heterocyclic systems. researchgate.net The ability of this compound to undergo various chemical transformations makes it a suitable starting material for synthesizing intermediates used in the production of a range of colored compounds. chemimpex.com

Computational Chemistry Approaches for 6-cyano-1-tetralone and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure of molecules. By calculating the distribution of electrons, these methods can predict various molecular properties, including stability, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental concept for predicting chemical reactivity and selectivity. fiveable.mewikipedia.orgimperial.ac.ukethz.ch The energy difference between the HOMO and LUMO (the band gap) can indicate the molecule's kinetic stability and reactivity. A smaller gap often suggests higher reactivity. bhu.ac.in The spatial distribution of these frontier orbitals can predict where electrophilic and nucleophilic attacks are likely to occur. bhu.ac.in Although specific FMO analysis for 6-Cyano-1-tetralone was not detailed in the search results, FMO analysis is a standard approach in computational chemistry to understand the reactive sites and potential reaction pathways of organic molecules. Applying FMO analysis to this compound could help predict its behavior in cycloaddition reactions, nucleophilic additions, or electrophilic substitutions by examining the shape and energy of its HOMO and LUMO. Studies on related chalcone derivatives have used FMO analysis to evaluate reactive electrophilic and nucleophilic sites. bhu.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. researchgate.net These simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment or other molecules. researchgate.netmun.ca Conformational analysis is crucial as the three-dimensional structure of a molecule can significantly influence its reactivity and biological activity. mun.ca MD simulations can explore the accessible conformations of this compound and its derivatives in different environments, such as in solution or when interacting with a protein binding site. mun.ca While many MD studies focus on biological macromolecules, the technique is also applied to smaller organic molecules to understand their flexibility and preferred conformations. ulakbim.gov.tr Studies on tetralone derivatives have utilized MD simulations in the context of predicting reactivity and understanding molecular dynamics under varying conditions. mdpi.comresearchgate.net Applying MD simulations to this compound could help understand its conformational landscape and how it interacts with solvents or potential binding partners, which is valuable for rational design efforts.

In Silico Screening and Rational Drug Design Methodologies Utilizing this compound Analogues

In silico screening and rational drug design methodologies leverage computational tools to identify and design potential drug candidates. riken.jpelsevier.comimtm.cz These approaches often involve virtual screening of large databases of compounds, molecular docking to predict binding affinities to target proteins, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess pharmacokinetic properties. riken.jpimtm.cz The tetralone scaffold is found in compounds with various biological activities, making this compound and its analogues potential candidates for drug discovery efforts. wikipedia.orgresearchgate.netchemimpex.com Studies have explored tetralone derivatives in in silico studies for their potential as tyrosinase inhibitors and anticancer agents, utilizing molecular docking and ADMET predictions. researchgate.netresearchgate.net this compound's unique structure, incorporating both a tetralone core and a nitrile group, could offer interesting properties for drug design. In silico screening could involve searching for compounds structurally similar to this compound that bind to specific biological targets. Rational drug design could utilize computational methods to design novel derivatives of this compound with enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles.

Theoretical Prediction of Spectroscopic Signatures for this compound Derivatives

Theoretical calculations can be used to predict the spectroscopic properties of molecules, such as their Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. This is particularly useful for confirming the structure of newly synthesized derivatives or for identifying specific functional groups. DFT calculations, for example, can predict vibrational frequencies (corresponding to IR and Raman bands) and chemical shifts (for NMR spectra). bhu.ac.inresearchgate.net While specific theoretical spectroscopic predictions for this compound were not found, computational studies on similar organic molecules and tetralone derivatives have demonstrated the ability to accurately predict spectroscopic data. bhu.ac.inbohrium.com Such theoretical predictions for this compound and its derivatives would be valuable for experimental chemists in characterizing these compounds and understanding the relationship between their structure and spectral features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.